2-Bromo-4-(trifluoromethyl)pyridine-3-acetic acid
Overview
Description
2-Bromo-4-(trifluoromethyl)pyridine-3-acetic acid is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the second position, a trifluoromethyl group at the fourth position, and an acetic acid moiety at the third position of the pyridine ring. This compound is typically a solid crystalline substance, often appearing as colorless or light yellow crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-(trifluoromethyl)pyridine-3-acetic acid can be synthesized through several methods:
Bromination of 4-(trifluoromethyl)pyridine: This involves the reaction of 4-(trifluoromethyl)pyridine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the second position.
Regioselective Deprotonation and Carboxylation: Another method involves the regioselective deprotonation of 4-(trifluoromethyl)pyridine at the third position using a strong base like lithium diisopropylamide (LDA), followed by trapping the resulting anion with carbon dioxide to form the corresponding nicotinic acid derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and carboxylation reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(trifluoromethyl)pyridine-3-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Carboxylation and Decarboxylation: The acetic acid moiety can participate in carboxylation and decarboxylation reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxide salts. Typical conditions involve heating in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include 2-amino-4-(trifluoromethyl)pyridine-3-acetic acid, 2-thio-4-(trifluoromethyl)pyridine-3-acetic acid, etc.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridine derivatives.
Scientific Research Applications
2-Bromo-4-(trifluoromethyl)pyridine-3-acetic acid has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(trifluoromethyl)pyridine-3-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 4-Bromo-2-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-4-(trifluoromethyl)pyridine-3-acetic acid is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyridine ring, along with an acetic acid moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-[2-bromo-4-(trifluoromethyl)pyridin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-7-4(3-6(14)15)5(1-2-13-7)8(10,11)12/h1-2H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBODNMUMLRPNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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